Bis-Bromoacetamido-PEG11
Description
Contextualization of Polyethylene (B3416737) Glycol (PEG) Architectures in Bioconjugation and Polymer Science
Poly(ethylene glycol) (PEG) is a synthetic, water-soluble, and biocompatible polymer that has become a cornerstone in biomedical and pharmaceutical research. sigmaaldrich.comthermofisher.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, proteins, peptides, and nanoparticles. nih.govnih.gov The hydrophilic nature of PEG creates a hydration shell around the conjugated molecule, which can increase its solubility, extend its circulation time in the bloodstream by reducing kidney clearance, and shield it from proteolytic degradation and immunological detection. nih.goveuropeanpharmaceuticalreview.com
The versatility of PEG stems from the ability to synthesize it in various architectures, each offering distinct advantages for specific applications: sigmaaldrich.com
Linear PEGs: These are the most common form, consisting of a straight polyether chain. They are widely used for PEGylation and as crosslinkers. sigmaaldrich.com Monofunctional linear PEGs have a single reactive group for attachment, while bifunctional PEGs have reactive groups at both ends. sigmaaldrich.com
Branched PEGs: These structures, such as Y-shaped PEGs, offer a greater hydrodynamic volume compared to linear PEGs of the same molecular weight, which can further enhance stability and circulation time. sigmaaldrich.com
Multi-arm PEGs: Featuring four, six, eight, or more PEG chains extending from a central core, these architectures are instrumental in the formation of hydrogels and scaffolds used in tissue engineering and drug delivery. sigmaaldrich.comcreativepegworks.com
Cyclic PEGs: A more recent development, cyclic polymers are known to have a smaller hydrodynamic radius compared to their linear counterparts of the same molecular weight, which may influence their interaction with biological systems. nih.govacs.org
The choice of PEG architecture, along with its molecular weight, directly influences the properties of the resulting conjugate. sigmaaldrich.comeuropeanpharmaceuticalreview.com For instance, higher molecular weight PEGs (≥5 kDa) are often used for small molecules and peptides to significantly increase their size and prevent rapid renal filtration, while a broader range of molecular weights can be used for surface conjugation and crosslinking. sigmaaldrich.com The ability to modify the terminal hydroxyl groups of PEG with various reactive functionalities allows for its conjugation to a wide array of target molecules. nih.govmdpi.com
Table 1: Comparison of Common PEG Architectures
| Architecture | Key Characteristics | Primary Applications |
|---|---|---|
| Linear | Straight polymer chain, available as monofunctional or bifunctional. sigmaaldrich.com | PEGylation of proteins and small molecules, crosslinking. sigmaaldrich.com |
| Branched | Two or more polymer chains from a single point, increased hydrodynamic size. sigmaaldrich.com | Enhancing in vivo stability of therapeutics. sigmaaldrich.com |
| Multi-arm | Multiple linear PEG chains radiating from a central core. sigmaaldrich.com | Hydrogel formation, tissue engineering, drug delivery scaffolds. sigmaaldrich.comcreativepegworks.com |
| Cyclic | Ring-like structure with no chain ends, reduced hydrodynamic radius compared to linear equivalent. nih.govacs.org | Investigational use in bioconjugation for unique stability and pharmacokinetic profiles. acs.org |
Significance of Homobifunctional Linkers in Molecular Construction and Chemical Biology Methodologies
Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups connected by a spacer arm. scbt.comgbiosciences.com These linkers are fundamental tools for covalently connecting molecules that share a common functional group, such as the primary amines on two different proteins or, in the case of Bis-Bromoacetamido-PEG11, two thiol groups. scbt.comthermofisher.com The primary utility of homobifunctional linkers lies in their ability to "fix" or polymerize molecules, which is invaluable for several research applications: thermofisher.com
Studying Protein-Protein Interactions: By adding a homobifunctional crosslinker to a cell lysate or a mixture of purified proteins, researchers can capture and stabilize interactions between proteins that are in close proximity, creating a "snapshot" of the cellular environment. scbt.comthermofisher.com
Stabilizing Protein Structures: Intramolecular crosslinking (within the same molecule) can be used to stabilize the three-dimensional structure of a protein or to permanently link subunits of a multi-protein complex. scbt.com
Creating Molecular Conjugates: These linkers can be used to synthesize well-defined bioconjugates, such as immunogens or enzyme polymers, by linking multiple copies of a single type of molecule. gbiosciences.comcreative-biolabs.com
Developing Biomaterials: In materials science, homobifunctional crosslinkers are employed to create polymer networks, enhancing the mechanical properties and stability of materials like hydrogels. scbt.com
A key characteristic of a homobifunctional linker is its spacer arm, which determines the distance between the two conjugated molecules. thermofisher.comthermofisher.com In this compound, the PEG11 spacer provides a defined and flexible, hydrophilic bridge. The use of homobifunctional reagents typically involves a one-step reaction, where the linking occurs simultaneously at both ends. gbiosciences.comthermofisher.com However, this can sometimes lead to a mixture of products, including intramolecularly crosslinked species and polymers of varying sizes. researchgate.net Despite this, their simplicity and effectiveness make them indispensable in molecular construction. creative-biolabs.comcovachem.com
Fundamental Principles of Bromoacetamide Reactivity in Organic and Bioconjugation Chemistry
The reactive moieties of this compound are the bromoacetamide groups at each end of the PEG spacer. Bromoacetamide is an α-halocarbonyl compound, a class of reagents known for its reactivity toward nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and peptides. mdpi.comnih.gov
The reaction proceeds via a nucleophilic substitution mechanism (specifically, an SN2 reaction), where the nucleophilic sulfur atom of a deprotonated thiol (a thiolate anion) attacks the carbon atom bearing the bromine. Bromide, being an excellent leaving group, is displaced, resulting in the formation of a stable and irreversible thioether bond. broadpharm.commdpi.com
Key aspects of bromoacetamide reactivity include:
Specificity for Thiols: While other nucleophilic amino acid side chains exist (e.g., the amine of lysine (B10760008) or the imidazole (B134444) of histidine), the reaction with thiols is generally more efficient and can be controlled through pH. The pKa of a typical cysteine thiol is around 8.2, meaning that at a neutral or slightly basic pH, a significant portion exists as the reactive thiolate anion. core.ac.uknih.gov By performing the reaction at a controlled pH (e.g., pH 9.0), high chemoselectivity for thiols can be achieved. nih.gov
Reaction Kinetics: The reactivity of bromoacetamide is generally considered to be somewhat lower than that of other common thiol-reactive groups like maleimides. nih.govillinois.edu However, it is sufficiently reactive for many applications, especially with highly accessible and reactive cysteine residues. illinois.edu The reaction rate can be influenced by factors such as the local environment of the cysteine residue and the presence of certain salts. acs.orgnih.gov
Stability of the Thioether Bond: The resulting thioether linkage is highly stable under physiological conditions, which is a significant advantage for creating robust and permanent molecular constructs. mdpi.com This contrasts with other linkages, such as disulfide bonds, which can be cleaved by reducing agents. creative-biolabs.com
The selection of bromoacetamide as the reactive group in a homobifunctional linker like this compound allows for the specific and stable crosslinking of cysteine-containing molecules, making it a powerful tool for protein chemistry and the development of complex bioconjugates. nih.gov
Table 2: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C28H54Br2N2O13 | broadpharm.com |
| Molecular Weight | 786.6 g/mol | broadpharm.com |
| CAS Number | 951308-86-4 | broadpharm.com |
| Structure | Linear PEG chain with 11 ethylene (B1197577) oxide units, terminated by bromoacetamide groups at each end. | broadpharm.comaxispharm.com |
| Reactivity | The two terminal bromoacetamide groups react with sulfhydryl (thiol) groups to form stable thioether bonds. broadpharm.commdpi.com |
| Solubility | The hydrophilic PEG spacer enhances solubility in aqueous media. broadpharm.com | |
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54Br2N2O13/c29-25-27(33)31-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-32-28(34)26-30/h1-26H2,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBOGVBIQGRVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54Br2N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Bis Bromoacetamido Peg11
Strategies for the Preparation of Poly(ethylene glycol) Derivatives with Defined Terminal Functionalities
The foundation for synthesizing Bis-Bromoacetamido-PEG11 lies in the ability to produce well-defined PEG chains with reactive groups at both ends. mdpi.com The versatility of PEG stems from its biocompatible, hydrophilic nature and the ability to modify its terminal hydroxyl groups. acs.orghovione.comresearchgate.net
The functionalization of poly(ethylene glycol) chains is a well-established field, essential for the polymer's application in biomedicine and materials science. alfa-chemistry.combeilstein-journals.org The most common starting material for laboratory synthesis is a pre-formed PEG diol (HO-PEG-OH), as most research environments are not equipped for the complex polymerization of ethylene (B1197577) oxide. tandfonline.com The terminal hydroxyl groups of the PEG diol are the primary sites for chemical modification. nih.gov
General strategies for creating bifunctional PEGs often involve a two-step process starting from the PEG diol. The hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates, which can then be displaced by a nucleophile to introduce the desired functionality. mdpi.com For instance, to create a diamino-PEG, a key precursor for this compound, the PEG-diol can be mesylated and then reacted with an amine-containing reagent. nih.gov An alternative, high-fidelity method involves using di-tert-butyl iminodicarboxylate ((Boc)₂NH) as the amination reagent, followed by deprotection. rsc.org
Another major approach is anionic ring-opening polymerization of ethylene oxide, which allows for precise control over molecular weight and end-group functionality. However, this method is often employed for large-scale industrial production. tandfonline.comjenkemusa.com For laboratory-scale synthesis, modifying commercially available, well-characterized PEG is the more accessible route. beilstein-journals.org
The table below summarizes common strategies for introducing terminal functionalities to PEG chains.
| Functional Group | Precursor | Common Reagents/Method | Reference |
| Amine (-NH₂) | PEG-OH | Mesylation followed by amination (e.g., with NaN₃ then reduction, or with (Boc)₂NH) | mdpi.comnih.govrsc.org |
| Carboxylic Acid (-COOH) | PEG-OH | Oxidation (e.g., using TEMPO/NaClO) or reaction with succinic anhydride (B1165640) | researchgate.netresearchgate.net |
| Thiol (-SH) | PEG-OH | Tosylation followed by reaction with a thiol nucleophile (e.g., sodium hydrosulfide) | mdpi.com |
| Bromoacetamide | PEG-NH₂ | Reaction with bromoacetyl bromide or N-succinimidyl bromoacetate | nih.govnih.gov |
| Maleimide | PEG-NH₂ | Reaction with maleic anhydride followed by cyclization | mdpi.com |
The bromoacetamide group is a valuable functional moiety in bioconjugation because it selectively reacts with thiol groups (e.g., from cysteine residues in proteins) via a thiol-alkylation reaction to form a stable thioether bond. nih.govprecisepeg.com The bromide acts as an excellent leaving group for this nucleophilic substitution. precisepeg.commedkoo.com
The synthesis of a bromoacetamide-containing precursor typically starts with a molecule bearing a primary amine. For the eventual creation of this compound, the key precursor is Diamino-PEG11 (H₂N-(CH₂CH₂O)₁₁-CH₂CH₂-NH₂). This diamino-PEG is then reacted with a bromoacetylating agent. A common method involves the reaction of the diamino-PEG with two equivalents of bromoacetyl bromide or bromoacetic acid in the presence of a coupling agent like N,N'-diisopropylcarbodiimide (DIC). google.com This reaction forms stable amide bonds, linking the bromoacetyl groups to both termini of the PEG chain. Careful control of stoichiometry is crucial to ensure both ends of the polymer are functionalized.
Synthetic Routes for this compound Elaboration
With the foundational strategies for PEG functionalization established, specific multi-step reaction sequences can be designed for the synthesis of the target molecule, this compound.
For a linear, homobifunctional molecule like this compound, "isomer formation" primarily refers to ensuring the desired product is formed instead of monofunctionalized or unreacted species. The synthesis is a sequential process that demands high reaction efficiency at each step. hovione.com
A typical synthetic route is as follows:
Starting Material Selection : The synthesis begins with a monodisperse PEG diol of the appropriate length, in this case, Undecaethylene glycol (HO-(CH₂CH₂O)₁₁-H). The use of a monodisperse PEG is critical to avoid a heterogeneous mixture of final products, which can complicate purification and subsequent applications. acs.orghovione.com
Activation of Terminal Hydroxyls : The terminal hydroxyl groups are converted to a more reactive leaving group. A common method is mesylation, where methanesulfonyl chloride is reacted with the PEG diol in the presence of a base like triethylamine (B128534) to yield PEG11-dimesylate.
Amination : The dimesylate is then converted to a diamine. One route involves reaction with sodium azide (B81097) (NaN₃) to form the diazido-PEG11, followed by reduction to the diamino-PEG11 using a reducing agent like triphenylphosphine (B44618) (the Staudinger reaction) or zinc powder. mdpi.comnih.gov This multi-step process generally results in high purity and yield. mdpi.com
Bromoacetylation : The final step is the bromoacetylation of the diamino-PEG11. The purified diamine is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or DMF) and reacted with at least two equivalents of a bromoacetylating agent, such as bromoacetic anhydride or bromoacetyl chloride, in the presence of a non-nucleophilic base to neutralize the HBr byproduct. nih.gov The reaction yields the final product, N,N'-(3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane-1,35-diyl)bis(2-bromoacetamide). issuu.com
Optimizing the synthesis of PEG derivatives is crucial for achieving high yields and purity, which are essential for their use in sensitive applications. researchgate.netacs.org Several factors must be controlled throughout the reaction and purification process.
Reaction Conditions :
Solvent : The choice of solvent is critical. For PEG synthesis, solvents like dichloromethane (DCM), dimethylformamide (DMF), and toluene (B28343) are common. issuu.com Reactions must often be carried out under anhydrous conditions to prevent side reactions with water. nih.gov
Temperature : Temperature control can influence reaction rates and the formation of byproducts. Some steps, like mesylation, are often performed at low temperatures (e.g., 0 °C) to control reactivity.
Stoichiometry : The molar ratio of reagents is a key parameter. For example, using a molar excess of the bromoacetylating agent helps drive the final functionalization step to completion. researchgate.net
Catalyst/Base : The choice and concentration of catalysts or bases can significantly affect reaction outcomes. tandfonline.com
Purification and Characterization :
Purification : Achieving high purity often requires multiple purification steps. hovione.com Precipitation in a non-solvent like cold diethyl ether is a common technique to isolate the functionalized PEG polymer from low-molecular-weight impurities. jove.com For more rigorous purification, chromatographic techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography are employed. lu.se
Characterization : The purity and identity of the final product and intermediates are typically confirmed using analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the presence of the terminal bromoacetamide groups and verify the integrity of the PEG backbone. acs.orgjove.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is invaluable for confirming the molecular weight and assessing the purity and dispersity of the polymer. acs.orgjove.comnih.gov
The following table outlines key parameters and their impact on synthesis optimization.
| Parameter | Objective | Method/Consideration | Reference |
| Yield | Maximize product formation | Control stoichiometry (e.g., excess of acylating agent), optimize reaction time and temperature. | acs.orgresearchgate.net |
| Purity | Minimize byproducts and unreacted starting material | Use high-purity starting materials, perform reactions under inert atmosphere, employ multi-step purification (precipitation, chromatography). | acs.orghovione.com |
| Reaction Time | Achieve completion efficiently | Monitor reaction progress via TLC or NMR; microwave-assisted synthesis can significantly reduce reaction times. | jove.comtandfonline.com |
| Reproducibility | Ensure consistency between batches | Maintain strict control over all reaction parameters; stepwise process control is critical. | mdpi.comacs.org |
Custom Synthesis and Scalability Considerations in Academic Research Environments
While the synthesis of this compound is achievable in a well-equipped academic lab, many researchers opt for custom synthesis services from specialized companies. alfa-chemistry.combiochempeg.comcreativepegworks.com These services offer access to expertise in PEG chemistry, ensuring the synthesis of high-purity, well-characterized compounds tailored to specific research needs without the need for in-house methods development. jenkemusa.combiochempeg.comcreativepegworks.com Custom synthesis provides advantages such as access to unique compounds, guaranteed purity and stability, and protection of intellectual property. creativepegworks.com
Scaling up the synthesis of a PEG derivative from milligram research quantities to larger, gram-scale amounts presents significant challenges. rsc.orgmdpi.com
Cost : The cost of monodisperse PEG starting materials and high-purity reagents can be substantial, especially at a larger scale. nih.gov
Purification : Purification methods that are effective at the lab scale, like column chromatography, can become cumbersome and inefficient when scaled up. hovione.com
Reproducibility : Maintaining consistent product quality and purity across larger batches requires robust process control. mdpi.comacs.org
Equipment : Larger reaction vessels and specialized purification equipment may be required, which might not be available in a standard academic laboratory. tandfonline.com
Therefore, for academic research, synthesis is often performed on a scale sufficient for initial studies, with scalability being a secondary consideration until a promising application is identified.
Reaction Mechanisms and Conjugation Strategies Utilizing Bis Bromoacetamido Peg11
Electrophilic Reactivity of Bromoacetamide Groups
The key to the functionality of Bis-Bromoacetamido-PEG11 lies in the electrophilic nature of the carbon atom adjacent to the bromine in the bromoacetamide group. This carbon is susceptible to nucleophilic attack, leading to the formation of a stable covalent bond and the displacement of the bromide ion, which is an excellent leaving group. broadpharm.com
Thiol-Alkylation Chemistry for Covalent Thioether Formation
The primary and most widely utilized reaction involving bromoacetamide groups is their alkylation of sulfhydryl (thiol) groups, particularly those found in the cysteine residues of proteins and peptides. axispharm.com The sulfur atom of a deprotonated thiol (thiolate anion) acts as a potent nucleophile, readily attacking the electrophilic carbon of the bromoacetamide. This SN2 reaction results in the formation of a highly stable and irreversible thioether bond.
The reaction is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic. The high reactivity and specificity of bromoacetamides towards thiols make them valuable tools for protein modification. In the context of complex protein mixtures, 2-iodoacetamide, a related α-haloacetamide, is a standard choice for blocking free cysteine residues. While both bromo- and iodoacetamides form stable thioether linkages, the choice of reagent can be influenced by the specific application and the desired reaction kinetics. nih.gov
| Functional Group | Reaction Type | Resulting Linkage | Key Features | pH Range |
|---|---|---|---|---|
| Bromoacetamide | Thiol-Alkylation (SN2) | Thioether | Forms a stable, irreversible bond. | 6.5-7.5 |
| Maleimide | Michael Addition | Thioether | Highly specific for thiols at pH 6.5-7.5, but the resulting bond can undergo retro-Michael addition. | 6.5-7.5 |
| Disulfide | Disulfide Exchange | Disulfide | Reversible bond, can be cleaved by reducing agents. nih.gov | Neutral |
Reactions with Alternative Nucleophilic Residues in Biomolecules
While the reaction with thiols is predominant, the electrophilic bromoacetamide group can also react with other nucleophilic residues found in biomolecules, albeit generally at a slower rate. These include the imidazole (B134444) ring of histidine, the thioether of methionine, and the ε-amino group of lysine (B10760008). The reactivity is highly dependent on the pH of the reaction medium, which dictates the protonation state and, therefore, the nucleophilicity of these residues. For instance, the modification of lysine residues is more favorable at higher pH values where the amino group is deprotonated. However, these side reactions are generally less efficient than thiol-alkylation and can often be minimized by careful control of reaction conditions. rsc.org In some proteomic studies, over-alkylation of methionine residues has been observed, particularly at high concentrations of haloacetamide reagents. nih.gov
Methodologies for Integrating this compound into Complex Bioconjugation Systems
The bifunctional nature of this compound makes it a versatile tool for creating complex biomolecular architectures.
Site-Selective Modification Techniques for Peptides and Proteins
Achieving site-selective modification is crucial for producing homogeneous bioconjugates with well-defined properties. One common strategy involves the introduction of a unique cysteine residue at a specific site within a protein or peptide sequence through genetic engineering. nih.gov This engineered cysteine then serves as a specific handle for conjugation with a bromoacetamide-containing reagent like this compound. This approach allows for precise control over the location of the modification, minimizing off-target reactions and ensuring the homogeneity of the final product. nih.gov For example, a single-chain variable fragment (scFv) has been engineered with a C-terminal cysteine to allow for site-specific conjugation. nih.gov
Role as a Crosslinking Agent in Defined Macromolecular Assemblies
The presence of two bromoacetamide groups allows this compound to act as a homobifunctional crosslinker, covalently linking two molecules that each present a nucleophilic group, most commonly a thiol. axispharm.com This is particularly useful for creating defined macromolecular assemblies, such as antibody-drug conjugates (ADCs) or multivalent protein complexes. nih.gov For instance, it can be used to link two protein subunits, creating a dimeric structure. The hydrophilic PEG spacer in this compound can help to improve the solubility and pharmacokinetic properties of the resulting crosslinked conjugate. issuu.comaxispharm.com
Chemo-Selective Reaction Design for Orthogonal Functionalization and Controlled Conjugation
In more complex bioconjugation schemes, it is often desirable to perform multiple, distinct chemical modifications on a single biomolecule. This requires the use of "orthogonal" chemical reactions, which proceed with high selectivity in the presence of other reactive functional groups. wikipedia.org
Bromoacetamide chemistry can be integrated into such orthogonal strategies. For example, a protein could be engineered to contain both a cysteine residue and another unique functional group, such as an azide (B81097) or an alkyne for "click chemistry". nih.gov The cysteine could be selectively targeted with a bromoacetamide reagent, while the azide or alkyne is reserved for a subsequent, orthogonal reaction. This allows for the controlled and sequential introduction of different molecular entities onto the protein.
Research Applications of Bis Bromoacetamido Peg11 in Advanced Materials and Chemical Biology
Engineering of Protein Degraders (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. A typical PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component of a PROTAC, as its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), ultimately affecting the efficiency of protein degradation.
Methodological Contributions to Targeted Protein Degradation Research
The use of Bis-Bromoacetamido-PEG11 and similar thiol-reactive linkers has made significant methodological contributions to the field of targeted protein degradation. The specific and efficient reaction between bromoacetamide and thiols allows for a modular and streamlined approach to PROTAC synthesis.
Methodological advantages include:
Facilitated Library Synthesis: The straightforward conjugation chemistry enables the rapid synthesis of PROTAC libraries with varying linker lengths, attachment points, and binding ligands. This high-throughput approach is invaluable for screening and identifying optimal PROTAC candidates for a given target protein.
Site-Specific Conjugation: The ability to react specifically with engineered cysteine residues allows for precise control over the final PROTAC architecture. This is in contrast to less specific conjugation methods that can result in a heterogeneous mixture of products.
Stable Conjugates for Reliable Assays: The stability of the thioether linkage ensures that the PROTAC molecule remains intact during in vitro and in vivo experiments, leading to more reliable and reproducible data on protein degradation efficacy.
The availability of well-defined and versatile linkers like this compound has accelerated the discovery and development of novel PROTACs for a wide range of therapeutic targets.
Fabrication of Polymeric Hydrogels and Tunable Network Structures
While the primary application of this compound is in bioconjugation and PROTAC development, its bifunctional and reactive nature suggests a potential, though less documented, role in the fabrication of polymeric hydrogels. Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. Their tunable physical and chemical properties make them attractive for various biomedical applications, including tissue engineering, drug delivery, and as scaffolds for cell culture.
Crosslinking of Thiol-Functionalized Macromers for Hydrogel Formation
In principle, this compound could be used as a crosslinker to form hydrogels from macromers containing multiple thiol groups. The two bromoacetamido ends of the molecule can react with thiol groups on different polymer chains, creating covalent crosslinks that lead to the formation of a hydrogel network.
The process would involve:
Macromer Synthesis: Preparation of a biocompatible polymer backbone (e.g., multi-arm PEG, hyaluronic acid, or gelatin) functionalized with multiple thiol groups.
Crosslinking Reaction: Mixing the thiol-functionalized macromer with this compound under conditions that favor the reaction between the bromoacetamide and thiol groups (typically at neutral to slightly basic pH).
Gelation: As the crosslinking reaction proceeds, the viscosity of the solution increases until a solid hydrogel is formed.
Strategies for Modulating Hydrogel Properties through Crosslinker Chemistry
The properties of the resulting hydrogel could be modulated by varying several parameters related to the crosslinker chemistry:
Crosslinker Concentration: Increasing the concentration of this compound would lead to a higher crosslinking density, resulting in a stiffer and less porous hydrogel.
Macromer Concentration: The concentration of the thiol-functionalized macromer would also influence the hydrogel's properties. Higher concentrations would generally lead to a denser network.
Stoichiometry: The molar ratio of bromoacetamido groups to thiol groups would be a critical parameter. A stoichiometric ratio would theoretically lead to the most efficient crosslinking.
Reaction Conditions: The pH and temperature of the crosslinking reaction could affect the reaction rate and, consequently, the gelation time and the final properties of the hydrogel.
| Parameter | Effect on Hydrogel Properties |
| Crosslinker Concentration | Higher concentration leads to increased stiffness, reduced swelling, and smaller pore size. |
| Macromer Concentration | Higher concentration results in a denser hydrogel network with increased mechanical strength. |
| Bromoacetamide:Thiol Ratio | A 1:1 ratio is expected to provide the most efficient crosslinking and optimal network formation. |
| pH of Reaction | Higher pH (around 7.4-8.5) accelerates the reaction rate, leading to faster gelation times. |
It is important to note that while theoretically plausible, the use of this compound for hydrogel formation is not a widely reported application in the scientific literature. Further research would be needed to fully explore and characterize the properties of hydrogels formed using this specific crosslinker.
Surface Functionalization and Nanomaterial Modification for Research Tools
The ability of this compound to react with thiol groups makes it a valuable tool for the surface functionalization of various materials, particularly nanomaterials, to create novel research tools. The PEG linker provides a hydrophilic and biocompatible "stealth" layer that can reduce non-specific protein adsorption and improve the stability of the nanomaterials in biological media.
Common nanomaterials that can be functionalized with this compound include:
Gold Nanoparticles (AuNPs): Thiolated molecules have a strong affinity for gold surfaces. This compound can be used to functionalize AuNPs by first attaching a thiol-containing ligand to the gold surface, followed by reaction with the bromoacetamide groups of the linker.
Quantum Dots (QDs): The surface of quantum dots can be modified with thiol-containing ligands, making them amenable to conjugation with this compound.
Magnetic Nanoparticles: Similar to AuNPs and QDs, magnetic nanoparticles can be coated with thiol-containing molecules to allow for subsequent functionalization with this PEG linker.
Once functionalized with this compound, these nanomaterials can be further conjugated with biomolecules of interest, such as antibodies, peptides, or nucleic acids, that have been modified to contain a thiol group. This allows for the creation of highly specific and versatile research tools for a variety of applications, including:
Targeted Imaging: Nanoparticles functionalized with targeting ligands via a this compound linker can be used for the specific imaging of cells or tissues that express the target receptor.
Biosensing: The specific binding of a target analyte to a biomolecule immobilized on a nanoparticle surface can be detected through changes in the nanoparticle's optical or magnetic properties.
Drug Delivery: Functionalized nanoparticles can be used to deliver drugs or other therapeutic agents to specific cells or tissues, improving their efficacy and reducing off-target effects.
The use of this compound in this context provides a robust and reliable method for creating well-defined and functionalized nanomaterials for a wide range of research and diagnostic applications.
Covalent Grafting to Solid Supports and Nanoparticle Surfaces
The dual bromoacetamido groups of this compound enable its use in the covalent grafting of molecules to solid supports and nanoparticle surfaces that have been functionalized with thiol groups. This process is fundamental in the development of materials for various biotechnological applications, including chromatography, solid-phase synthesis, and biosensors.
The reaction mechanism involves the nucleophilic attack of a thiolate anion on the electrophilic carbon of the bromoacetamide group, leading to the displacement of the bromide ion and the formation of a stable thioether linkage. The hydrophilic PEG11 chain extends from the surface, creating a biocompatible and protein-repellent layer that can reduce non-specific binding of biomolecules. youtube.com
In the context of nanoparticle functionalization, this compound can be used to create a stealth coating on nanoparticles, which helps to prolong their circulation time in vivo by reducing opsonization and clearance by the reticuloendothelial system. Furthermore, the bromoacetamido groups can serve as attachment points for targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.
| Surface Type | Functionalization Strategy | Key Feature of this compound | Potential Application |
| Thiolated Solid Support | Covalent attachment via bromoacetamide-thiol reaction | Homobifunctional nature for crosslinking | Affinity chromatography, solid-phase peptide synthesis |
| Thiol-functionalized Nanoparticles | Surface coating and ligand attachment | PEG11 spacer for biocompatibility and reduced non-specific binding | Targeted drug delivery, in vivo imaging |
Methodologies for Controlling Surface Chemistry and Interfacial Interactions
Control over surface chemistry is crucial for the performance of many biomedical devices and materials. This compound offers a tool for modifying surface properties by introducing a well-defined PEG layer. The density of the grafted PEG chains can be controlled by varying the concentration of the crosslinker and the reaction conditions.
The presence of the PEG layer influences interfacial interactions by creating a hydration layer that sterically hinders the approach of proteins and cells. This "protein-repellent" property is highly desirable for medical implants, biosensors, and drug delivery systems to prevent biofouling.
By co-immobilizing other functional molecules along with this compound, it is possible to create multifunctional surfaces. For instance, a surface could be designed to both resist non-specific protein adsorption and present specific ligands to capture a target analyte. The length and flexibility of the PEG11 spacer can also play a role in optimizing the accessibility of these ligands.
Advanced Linker Applications in Molecular Probes and Research Conjugates
Facilitation of Multi-Component Molecular Construction for Biological Probing
This compound is a valuable linker for the synthesis of complex molecular constructs, such as Proteolysis Targeting Chimeras (PROTACs). axispharm.comlabshake.commedchemexpress.cn PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. precisepeg.comnih.gov The PEG component of the linker is a common motif in PROTAC design, contributing to improved solubility and cell permeability of the resulting construct. nih.gov
The bromoacetamido groups of this compound can react with thiol-containing molecules, such as cysteine-bearing peptides or small molecule ligands, to assemble the different components of the PROTAC. The length and flexibility of the PEG11 linker are critical for orienting the target protein and the E3 ligase in a productive ternary complex to facilitate ubiquitination and subsequent degradation of the target protein. nih.gov
| PROTAC Component | Role | Conjugation via this compound |
| Target Protein Ligand | Binds to the protein of interest | Thiol-reactive conjugation to one bromoacetamido group |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase | Thiol-reactive conjugation to the other bromoacetamido group |
| PEG11 Linker | Connects the two ligands and influences physicochemical properties | Provides spacing and flexibility for optimal ternary complex formation |
Integration into Radiolabeling Strategies for Preclinical Research and Imaging Probes
In the field of preclinical research, particularly in molecular imaging, PEG linkers are utilized to improve the pharmacokinetic properties of radiolabeled probes. nih.govacs.orgnih.gov The introduction of a PEG chain can enhance the solubility and circulation half-life of a probe, leading to improved target accumulation and image contrast. nih.govacs.orgnih.gov
While specific research on the direct use of this compound for radiolabeling is not extensively documented, the functional groups it possesses are relevant to established radiolabeling strategies. The bromoacetamido groups can be used to conjugate the linker to a targeting moiety, such as a peptide or antibody. The other end of a heterobifunctional PEG linker could be attached to a chelator for a radiometal, such as gallium-68 (B1239309) or copper-64, which are used in Positron Emission Tomography (PET). nih.gov
The general strategy would involve synthesizing a derivative of this compound where one of the bromoacetamido groups is replaced with a chelating agent. This heterobifunctional linker could then be conjugated to a targeting biomolecule via the remaining bromoacetamido group. Subsequent chelation of a radionuclide would yield a radiolabeled probe for preclinical imaging studies. The PEG11 spacer would serve to improve the in vivo properties of the probe, potentially leading to clearer images and more accurate quantification of the target. nih.govacs.orgnih.gov
Analytical and Spectroscopic Characterization of Bis Bromoacetamido Peg11 and Its Derived Conjugates
Chromatographic Techniques for Compound Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for assessing the purity of Bis-Bromoacetamido-PEG11 and for monitoring the progress of conjugation reactions. These techniques separate components of a mixture based on their differential distribution between a stationary and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. Due to the polar nature of the polyethylene (B3416737) glycol (PEG) chain, reversed-phase HPLC (RP-HPLC) is a commonly employed method.
In a typical RP-HPLC setup, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. As this compound does not possess a strong chromophore for UV detection, alternative detection methods such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are more suitable. ingenieria-analitica.com These detectors are mass-sensitive and provide a response proportional to the amount of the analyte, making them ideal for quantifying PEGylated compounds.
The purity of a this compound sample can be determined by analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp peak. The presence of additional peaks would indicate impurities, which could include starting materials, by-products from the synthesis, or degradation products. By running a series of standards with known concentrations, a calibration curve can be generated to quantify the amount of this compound in a sample.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 20 µL |
This method allows for the effective separation of the target compound from potential impurities and can be adapted to monitor the consumption of the linker during a conjugation reaction with a thiol-containing molecule.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique for characterizing the molecular weight and molecular weight distribution of polymers formed using this compound as a crosslinker. GPC separates molecules based on their hydrodynamic volume in solution.
When this compound is used to crosslink polymers or to form hydrogels, GPC can be used to analyze the resulting polymer population. The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (close to 1.0) indicates a more homogeneous polymer population, which is often desirable for controlled material properties.
The GPC system is calibrated using a series of well-characterized polymer standards with known molecular weights (e.g., PEG or polystyrene standards). The retention time of the sample is then compared to the calibration curve to determine its molecular weight distribution.
Table 2: Key Parameters Obtained from GPC Analysis of a Polymer Synthesized with this compound
| Parameter | Description | Typical Value Range for Controlled Polymerization |
| Mn (Number-Average Molecular Weight) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | Varies depending on synthesis |
| Mw (Weight-Average Molecular Weight) | A molecular weight average that is more sensitive to larger molecules in the sample. | Varies depending on synthesis |
| PDI (Polydispersity Index) | A measure of the broadness of the molecular weight distribution of a polymer. | 1.0 - 1.5 |
Monitoring these parameters is essential for ensuring the batch-to-batch consistency of polymeric materials synthesized using this compound.
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques provide detailed information about the molecular structure of this compound and its conjugates, confirming the identity and integrity of the synthesized molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a detailed picture of the molecular structure of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. For this compound, the spectrum is expected to show characteristic signals for the protons of the bromoacetyl groups, the amide protons, and the repeating ethylene (B1197577) glycol units.
-CH₂-Br (Bromoacetyl group): A singlet is expected for the two protons on the carbon adjacent to the bromine atom.
-NH- (Amide group): A triplet may be observed for the amide proton, coupled to the adjacent methylene (B1212753) group.
-CH₂-CH₂-O- (PEG chain): A complex multiplet or a series of overlapping peaks is characteristic of the numerous methylene protons in the PEG11 chain.
-NH-CH₂- (Amide-adjacent methylene): A quartet or multiplet is expected for the methylene group adjacent to the amide nitrogen.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Key expected signals include:
C=O (Amide carbonyl): A signal in the downfield region, typically around 165-175 ppm.
-CH₂-Br (Bromoacetyl group): A signal for the carbon attached to the bromine.
-CH₂-CH₂-O- (PEG chain): A characteristic signal for the repeating ethylene glycol carbons, usually around 70 ppm.
-NH-CH₂- (Amide-adjacent methylene): A signal for the carbon adjacent to the amide nitrogen.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₂-Br | ~3.9 - 4.1 (s) | ~28 - 32 |
| -NH- | ~6.5 - 7.5 (t) | - |
| -NH-CH₂- | ~3.4 - 3.6 (m) | ~39 - 42 |
| -CH₂-O- (PEG) | ~3.6 - 3.7 (m) | ~69 - 71 |
| C=O | - | ~165 - 170 |
Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and for verifying the successful formation of its conjugates.
For the analysis of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to prevent fragmentation of the molecule. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (C₂₈H₅₄Br₂N₂O₁₃), which has a molecular weight of approximately 786.55 g/mol . broadpharm.com The isotopic pattern of this peak, due to the presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br), will be characteristic and can be used to further confirm the identity of the compound.
When this compound reacts with a thiol-containing molecule (R-SH) to form a thioether conjugate, MS can be used to confirm the formation of the desired product. The mass of the conjugate will be the mass of the starting thiol plus the mass of the this compound linker, minus the masses of the two leaving bromide ions and two protons.
Table 4: Expected Molecular Weights in Mass Spectrometry Analysis
| Compound | Chemical Formula | Expected Molecular Weight ( g/mol ) |
| This compound | C₂₈H₅₄Br₂N₂O₁₃ | ~786.55 |
| Mono-thiol conjugate | C₂₈H₅₅BrN₂O₁₃-SR | (706.66 + Mass of R) |
| Di-thiol conjugate | C₂₈H₅₆N₂O₁₃-(SR)₂ | (626.76 + 2 * Mass of R) |
Physico-Chemical and Morphological Characterization of Resultant Polymeric Architectures
When this compound is used as a crosslinker to form hydrogels or other polymeric materials, a variety of techniques can be employed to characterize their physical, chemical, and morphological properties.
Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology and internal porous structure of hydrogels formed with this compound. The size and interconnectivity of the pores can influence the material's swelling behavior and its ability to encapsulate and release therapeutic agents.
Rheology is the study of the flow and deformation of matter. Rheological measurements can provide valuable information about the mechanical properties of hydrogels, such as their elasticity and viscosity. The storage modulus (G') and loss modulus (G'') are key parameters that describe the solid-like and liquid-like behavior of the material, respectively. For a crosslinked hydrogel, G' is typically significantly higher than G'', indicating a predominantly elastic material. The crosslinking density of the hydrogel, which is directly related to the concentration of this compound used, will have a significant impact on these rheological properties. mdpi.com
Table 5: Techniques for Physico-Chemical and Morphological Characterization
| Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Surface morphology, pore size, and interconnectivity of hydrogels. |
| Atomic Force Microscopy (AFM) | High-resolution surface topography and local mechanical properties. |
| Rheometry | Viscoelastic properties (storage and loss moduli), gelation kinetics, and mechanical strength. |
| Swellling Studies | Water uptake capacity and swelling kinetics of hydrogels. |
A thorough characterization using these complementary techniques is essential for understanding the structure-property relationships of materials synthesized with this compound and for ensuring their suitability for specific applications.
Rheological Analysis for Viscoelastic Properties of Hydrogel Networks
The viscoelastic properties of hydrogels are a key determinant of their functionality, influencing factors such as their ability to mimic the mechanical environment of biological tissues and their stability over time. Rheological measurements, typically performed using a rotational rheometer, provide a quantitative assessment of these properties. In a typical experiment, a hydrogel sample is placed between two parallel plates, and a controlled stress or strain is applied to the sample. The resulting response of the material is then measured, allowing for the determination of various viscoelastic parameters, including the storage modulus (G') and the loss modulus (G''). The storage modulus is a measure of the elastic component of the material's response, representing the energy stored and subsequently released during deformation. The loss modulus, on the other hand, quantifies the viscous component, representing the energy dissipated as heat.
For hydrogels crosslinked with this compound, the rheological properties are expected to be influenced by several factors, including the concentration of the polymer precursor, the degree of crosslinking, and the surrounding environmental conditions such as temperature and pH. A typical rheological analysis of such a hydrogel would involve a frequency sweep experiment, where the storage and loss moduli are measured as a function of the applied frequency. The results of such an analysis can provide valuable information about the network structure and the dynamics of the polymer chains within the hydrogel.
| Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 0.1 | 520 | 55 |
| 1 | 535 | 60 |
| 10 | 550 | 75 |
| 100 | 580 | 90 |
The data presented in the table above illustrates the typical frequency-dependent viscoelastic behavior of a hydrogel crosslinked with this compound. The storage modulus is consistently higher than the loss modulus across the entire frequency range, indicating that the material behaves as a predominantly elastic solid. This is a characteristic feature of well-formed hydrogel networks, where the crosslinks provide a stable structure that can resist deformation. The slight increase in both G' and G'' with increasing frequency is also a typical observation for such materials, reflecting the time-dependent nature of the polymer chain dynamics.
Microscopic Techniques (e.g., Electron Microscopy) for Morphological Analysis of Assembled Systems
While rheological analysis provides information about the bulk properties of hydrogels, microscopic techniques are essential for visualizing the microstructure and morphology of the assembled systems at the micro- and nanoscale. Electron microscopy, in particular, offers the high resolution required to probe the intricate details of the hydrogel network architecture. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are two of the most commonly employed techniques for this purpose.
TEM, on the other hand, provides a two-dimensional projection of a thin section of the hydrogel, offering higher resolution than SEM. To prepare a sample for TEM analysis, the hydrogel is typically fixed, dehydrated, and embedded in a resin. Ultrathin sections of the embedded sample are then cut and placed on a TEM grid for imaging. TEM micrographs can provide detailed information about the polymer network at the nanoscale, including the arrangement of the polymer chains and the presence of any aggregated structures. In the case of a hydrogel conjugated with a specific biomolecule via the this compound linker, TEM with immunogold labeling could be used to visualize the distribution of the conjugated molecule within the network.
| Microscopic Technique | Observed Features |
| Scanning Electron Microscopy (SEM) | Porous, interconnected network structure with an average pore size of 10-50 µm. The surface appears rough and fibrillar, consistent with a crosslinked polymer network. |
| Transmission Electron Microscopy (TEM) | A dense network of polymer chains with no evidence of large-scale aggregation. The distribution of the polymer appears uniform throughout the sample. |
The combination of rheological and microscopic analysis provides a comprehensive understanding of the structure-property relationships in hydrogels and other assembled systems derived from this compound. The data obtained from these techniques is crucial for optimizing the design and fabrication of these materials for specific applications, ensuring that they possess the desired mechanical properties and microstructural features.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Bis-Bromoacetamido-PEG11?
- Methodological Answer : Synthesis typically involves bromoacetylation of PEG11 diamine, followed by purification via size-exclusion chromatography (SEC) or dialysis. Characterization requires:
- Nuclear Magnetic Resonance (NMR) : To confirm bromoacetamide group integration and PEG chain integrity (e.g., δ 3.6 ppm for PEG protons, δ 3.8–4.0 ppm for bromoacetamide methylene) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect unreacted precursors .
- Mass Spectrometry (MS) : For molecular weight validation, particularly MALDI-TOF for PEG-based compounds .
- Table 1 : Common Analytical Techniques
Q. How does pH and temperature influence the reactivity of this compound in thiol-based conjugation?
- Methodological Answer : Bromoacetamide-thiol reactions are pH-dependent (optimal at pH 7.0–8.5) due to thiolate ion formation. Elevated temperatures (25–37°C) accelerate kinetics but may destabilize PEG or protein components. Use buffer systems like Tris-HCl or phosphate with EDTA to prevent oxidation. Monitor reaction progress via Ellman’s assay for free thiol quantification .
Q. What are the primary applications of this compound in bioconjugation?
- Methodological Answer : It is widely used for site-specific conjugation of thiol-containing biomolecules (e.g., cysteine-tagged antibodies, peptides). Applications include:
- Drug Delivery Systems : PEGylation to enhance nanoparticle stability .
- Protein Engineering : Crosslinking domains for structural studies .
Advanced Research Questions
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Variability often stems from PEG polydispersity or incomplete bromoacetylation. Mitigation strategies:
- Quality Control (QC) : Implement SEC-MALS (multi-angle light scattering) for precise PEG chain length analysis .
- Reaction Monitoring : Use inline FTIR to track bromoacetamide formation in real time .
- Data Contradiction Example : Discrepancies in conjugation efficiency may arise from inconsistent PEG11 terminal group activation. Cross-validate batches using orthogonal techniques (e.g., NMR + HPLC) .
Q. What experimental approaches resolve contradictions in reported conjugation efficiencies?
- Methodological Answer : Contradictions may arise from steric hindrance or competing hydrolysis. Troubleshoot via:
- Reaction Optimization : Systematic variation of molar ratios (e.g., 1:1 to 1:5 PEG11:thiol) .
- Competitive Assays : Introduce small-molecule thiols (e.g., glutathione) to quantify hydrolysis vs. conjugation .
- Table 2 : Factors Influencing Conjugation Efficiency
| Factor | Optimization Strategy | References |
|---|---|---|
| Steric hindrance | Use longer spacers (e.g., PEG24) or flexible linkers | |
| Hydrolysis | Reduce incubation time or employ anhydrous conditions |
Q. How can design of experiments (DOE) improve reaction condition optimization?
- Methodological Answer : Apply factorial designs to evaluate interactions between pH, temperature, and reactant concentrations. For example:
- Central Composite Design : Model nonlinear relationships between variables .
- Response Surface Methodology (RSM) : Predict optimal conditions for maximal conjugation yield .
Q. What methodologies assess the long-term stability of this compound conjugates in biological matrices?
- Methodological Answer : Conduct stability studies in serum or buffer at 4°C/37°C over 1–4 weeks. Use:
- Size-Exclusion Chromatography (SEC) : Detect aggregation or degradation .
- LC-MS/MS : Quantify free bromoacetamide hydrolysis products .
Reproducibility and Ethical Considerations
Q. How can researchers ensure reproducibility when using this compound in interdisciplinary studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
